molecular formula C₉H₁₃D₃O₃ B1160439 tert-Butyl 2-Methyl-3-oxobutanoate-D3

tert-Butyl 2-Methyl-3-oxobutanoate-D3

Cat. No.: B1160439
M. Wt: 175.24
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

tert-Butyl 2-Methyl-3-oxobutanoate-D3 is a deuterated analog of tert-butyl 2-methyl-3-oxobutanoate, where three hydrogen atoms in the methyl group adjacent to the ketone functionality are replaced with deuterium (D3). This isotopic labeling is often employed in pharmaceutical and metabolic studies to track molecular behavior, enhance metabolic stability, or reduce toxicity via kinetic isotope effects . The compound features a tert-butyl ester group, a methyl substituent at the 2-position, and a ketone at the 3-position, making it structurally distinct from non-deuterated or non-esterified analogs. Its synthesis typically involves deuterated reagents to ensure precise isotopic incorporation, though detailed protocols are proprietary in many cases.

Properties

Molecular Formula

C₉H₁₃D₃O₃

Molecular Weight

175.24

Synonyms

2-Methyl-3-oxobutanoic Acid 1,1-Dimethylethyl Ester-D3;  _x000B_2-Methylacetoacetic Acid tert-Butyl Ester-D3;  2-Methylacetoacetic Acid tert-Butyl Ester-D3;  tert-Butyl 2-Methylacetoacetate-D3;  tert-Butyl α-Methylacetoacetate-D3

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize the properties and applications of tert-butyl 2-methyl-3-oxobutanoate-D3, a comparison with structurally or functionally related compounds is essential. Below is a detailed analysis:

Methyl 2-Benzoylamino-3-oxobutanoate

  • Structure: Features a methyl ester (vs. tert-butyl ester in the target compound) and a benzoylamino group at the 2-position. Lacks deuterium labeling.
  • Synthesis: Prepared via condensation of aromatic amines with methyl 2-benzoylamino-3-oxobutanoate using benzene and p-toluenesulfonic acid (PTSA) as a catalyst .
  • Isotopic Effects: The D3 labeling in the target compound may reduce metabolic degradation rates compared to non-deuterated analogs. Applications: Methyl 2-benzoylamino-3-oxobutanoate is primarily used in heterocyclic synthesis (e.g., pyridines), while the deuterated analog may see use in tracer studies or drug development .

tert-Butyl-(2R,3R)-3-Amino-2-hydroxybutanoate

  • Structure: Shares the tert-butyl ester group but replaces the ketone with a hydroxyl group and introduces an amino group at the 3-position.
  • Key Differences: Reactivity: The amino and hydroxyl groups enable participation in peptide coupling or cyclization reactions, unlike the ketone functionality in the target compound. Stability: The oxo group in the target compound increases electrophilicity, making it more reactive toward nucleophiles compared to the hydroxylated analog .

Non-Deuterated tert-Butyl 2-Methyl-3-oxobutanoate

  • Structure : Identical to the target compound but lacking deuterium.
  • Key Differences :
    • Metabolic Profile : The D3 label in the target compound may reduce cytochrome P450-mediated metabolism, extending half-life in biological systems.
    • Analytical Utility : Deuterated versions are preferred in mass spectrometry for internal standardization due to minimal isotopic interference.

Data Tables

Table 1: Structural and Functional Comparison

Compound Ester Group Functional Groups Isotopic Labeling Primary Applications
This compound tert-butyl Ketone, methyl-D3 D3 Metabolic studies, drug design
Methyl 2-Benzoylamino-3-oxobutanoate methyl Benzoylamino, ketone None Heterocyclic synthesis
tert-Butyl-(2R,3R)-3-Amino-2-hydroxybutanoate tert-butyl Amino, hydroxyl None Peptide synthesis

Research Findings and Limitations

  • Isotopic Effects : Deuterium in the target compound likely enhances metabolic stability, as seen in analogs like deuterated valproic acid .
  • Synthesis Challenges : The tert-butyl group complicates purification due to high hydrophobicity, while deuterium incorporation requires specialized reagents.
  • Contradictions: None of the provided evidence directly addresses this compound, necessitating extrapolation from structural analogs.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.